1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one is a chemical compound with a unique structure that includes a chlorinated propanoyl group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one typically involves the reaction of 2-chloropropionyl chloride with 3,5-dimethylimidazolidin-4-one. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Preparation of 2-chloropropionyl chloride: This is achieved by chlorination of propionyl chloride.
Reaction with 3,5-dimethylimidazolidin-4-one: The 2-chloropropionyl chloride is then reacted with 3,5-dimethylimidazolidin-4-one in the presence of a suitable base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:
Bulk chlorination: Using large-scale chlorination reactors to produce 2-chloropropionyl chloride.
Continuous reaction systems: Employing continuous flow reactors to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction reactions: The carbonyl group can be reduced to form alcohol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and imidazolidinone.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction reactions: Commonly use reducing agents such as lithium aluminium hydride or sodium borohydride.
Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution: Produces various substituted imidazolidinones.
Reduction: Yields alcohol derivatives.
Hydrolysis: Results in the formation of 2-chloropropanoic acid and 3,5-dimethylimidazolidin-4-one.
Scientific Research Applications
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloropropanoyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one exerts its effects involves the interaction of its chloropropanoyl group with various molecular targets. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the electrophilic nature of the chloropropanoyl group, which can form covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionic acid: Shares the chloropropanoyl group but lacks the imidazolidinone ring.
2-Chloropropionyl chloride: A precursor in the synthesis of 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one.
Uniqueness
This compound is unique due to the presence of both the chloropropanoyl group and the imidazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-chloropropanoyl)-3,5-dimethylimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-5(9)7(12)11-4-10(3)8(13)6(11)2/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDMLCJILGCZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1C(=O)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.